N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound with a unique structure that combines a chlorinated phenol group with a quinazolinone moiety
Preparation Methods
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the chlorination of a phenol derivative, followed by the formation of the quinazolinone core through cyclization reactions. The final step involves the coupling of the chlorinated phenol with the quinazolinone derivative under specific reaction conditions, such as the use of coupling agents and solvents .
Chemical Reactions Analysis
N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The quinazolinone moiety can be reduced under specific conditions to yield dihydroquinazolinones.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide can be compared with similar compounds such as:
N-(5-chloro-2-hydroxyphenyl)ethanone phenylhydrazone: This compound shares the chlorinated phenol group but differs in its overall structure and applications.
N-(5-chloro-2-hydroxyphenyl)-N’-(3-(2-hydroxyethylamino)propyl)oxamide: This compound has a similar phenol group but a different core structure, leading to different properties and uses.
Properties
Molecular Formula |
C25H20ClN3O4 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide |
InChI |
InChI=1S/C25H20ClN3O4/c26-15-11-12-21(30)19(14-15)27-22(31)10-5-13-28-23-16-6-1-2-7-17(16)25(33)29(23)20-9-4-3-8-18(20)24(28)32/h1-4,6-9,11-12,14,23,30H,5,10,13H2,(H,27,31) |
InChI Key |
SWWFRWHBZNAXNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
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